

Predicted log P value and lipophilicity of Pholedrine hydrochloride

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Compound of Interest

Compound Name: *Pholedrine hydrochloride*

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An In-Depth Technical Guide on the Predicted Log P and Lipophilicity of **Pholedrine Hydrochloride**

Introduction to Lipophilicity and Log P

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical parameter in drug discovery and development. It significantly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[\[1\]](#)[\[2\]](#) The octanol-water partition coefficient (P) is the gold standard measure of lipophilicity, representing the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase at equilibrium.[\[1\]](#) This is typically expressed in its logarithmic form, log P.

A positive log P value indicates a higher affinity for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).[\[1\]](#) A log P of 0 signifies equal partitioning between the two phases.[\[1\]](#) For instance, a log P of 1 means a 10:1 partitioning in the organic to aqueous phase.[\[1\]](#) This parameter is a key component of frameworks like Lipinski's "Rule of Five," which suggests that for oral bioavailability, a compound's log P should generally be less than 5.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Predicted Log P and Lipophilicity of Pholedrine Hydrochloride

Pholedrine is a sympathomimetic amine, structurally related to amphetamines, and is chemically known as 4-hydroxy-N-methylamphetamine.^[6] It is utilized pharmaceutically, often in topical eye drops, for its mydriatic (pupil-dilating) effects.^[6]

The predicted log P value for Pholedrine ranges from 1.12 to 1.7.^{[6][7]} This range suggests that Pholedrine possesses moderate lipophilicity. This characteristic places it in a favorable position between highly hydrophilic and highly lipophilic compounds, which can be advantageous for its pharmacokinetic profile.^[7] The variation in the predicted log P values can be attributed to the different computational algorithms and methodologies used for the prediction.^[7]

The moderate lipophilicity of Pholedrine is influenced by its chemical structure. The presence of a hydroxyl group contributes to its receptor selectivity, while the N-methylation enhances its ability to penetrate the central nervous system compared to its non-methylated counterparts due to increased lipophilicity.^[7] Furthermore, Pholedrine exhibits good solubility in alcohol and ether, and it is readily soluble in dilute acids due to the protonation of its amino group.^[7]

Data Presentation: Physicochemical Properties of Pholedrine

The following table summarizes the key quantitative data related to the lipophilicity and other physicochemical properties of Pholedrine.

Parameter	Value	Source
Predicted log P	1.12 to 1.7	^{[6][7]}
Molecular Formula	C ₁₀ H ₁₅ NO	^[8]
Molar Mass	165.236 g·mol ⁻¹	^[6]
Acid Dissociation Constant (pKa)	11.19 (phenolic hydroxyl)	^[7]
Base Dissociation Constant (pKa)	9.73 (methylamino)	^[7]

Experimental Protocols for Lipophilicity Determination

The determination of log P can be achieved through various experimental methods, with the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC) being the most common.[\[1\]](#)[\[9\]](#)

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most accurate technique for directly measuring the partition coefficient.[\[10\]](#)[\[11\]](#) It is considered the gold standard for log P determination.[\[3\]](#)

Methodology:

- Preparation of Phases: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) are pre-saturated with each other by shaking them together for at least 24 hours, followed by a separation period.[\[3\]](#)[\[4\]](#)[\[12\]](#)
- Sample Preparation: A known amount of the test compound (**Pholedrine hydrochloride**) is dissolved in one of the phases (typically the one in which it is more soluble).
- Partitioning: The two phases are combined in a flask at a specific volume ratio. The mixture is then shaken or stirred vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.[\[11\]](#)
- Phase Separation: The mixture is allowed to stand undisturbed, or is centrifuged, to ensure complete separation of the two phases.
- Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[\[10\]](#)[\[13\]](#)
- Calculation of log P: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of this value.

Drawbacks: This method can be time-consuming, requires a relatively pure compound, and may not be suitable for highly lipophilic or unstable compounds.[\[9\]](#)[\[14\]](#) Emulsion formation can

also be a challenge for certain substances.[11]

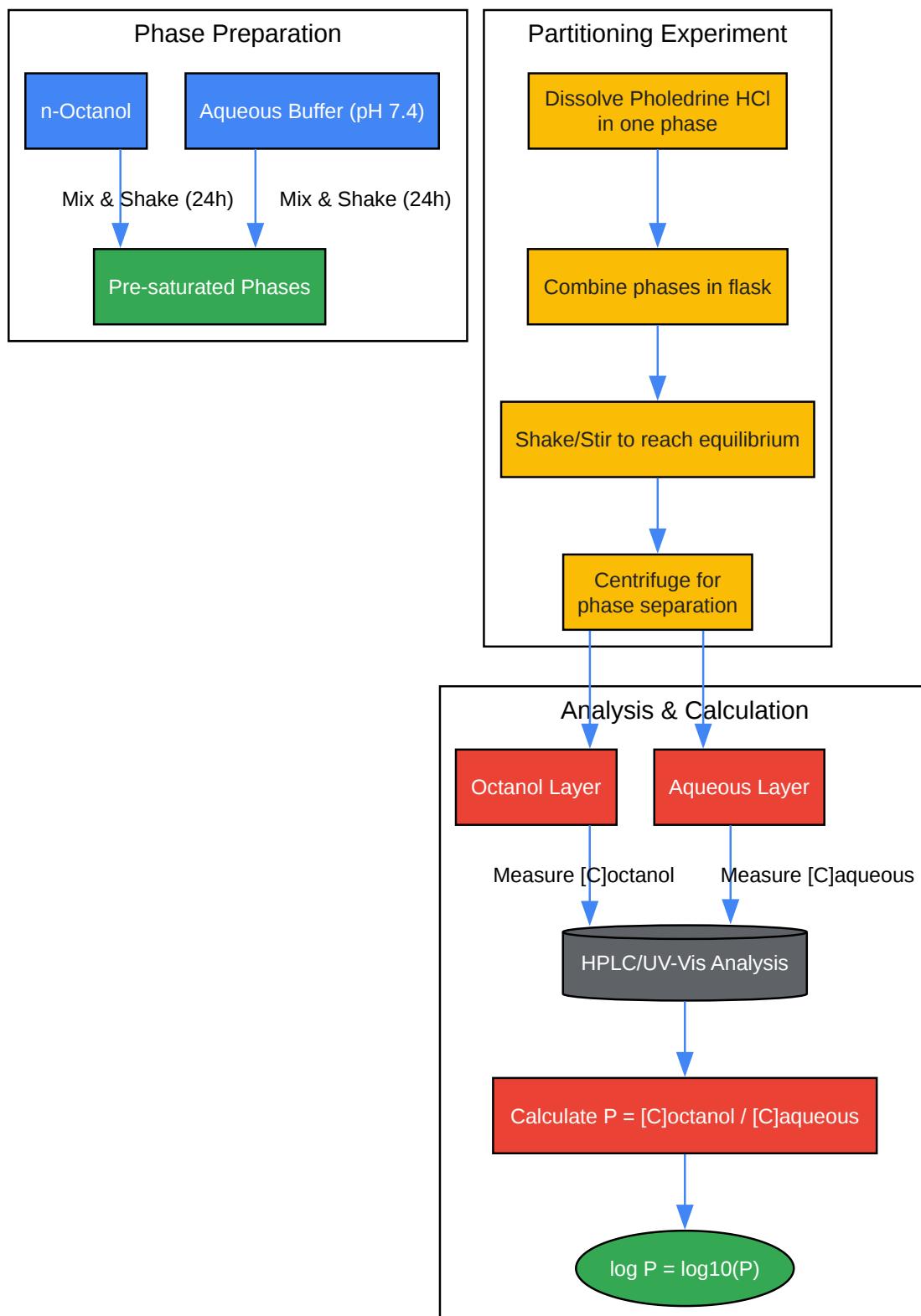
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC offers a faster, automated alternative for estimating log P values and is particularly useful for high-throughput screening.[9][10][15] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

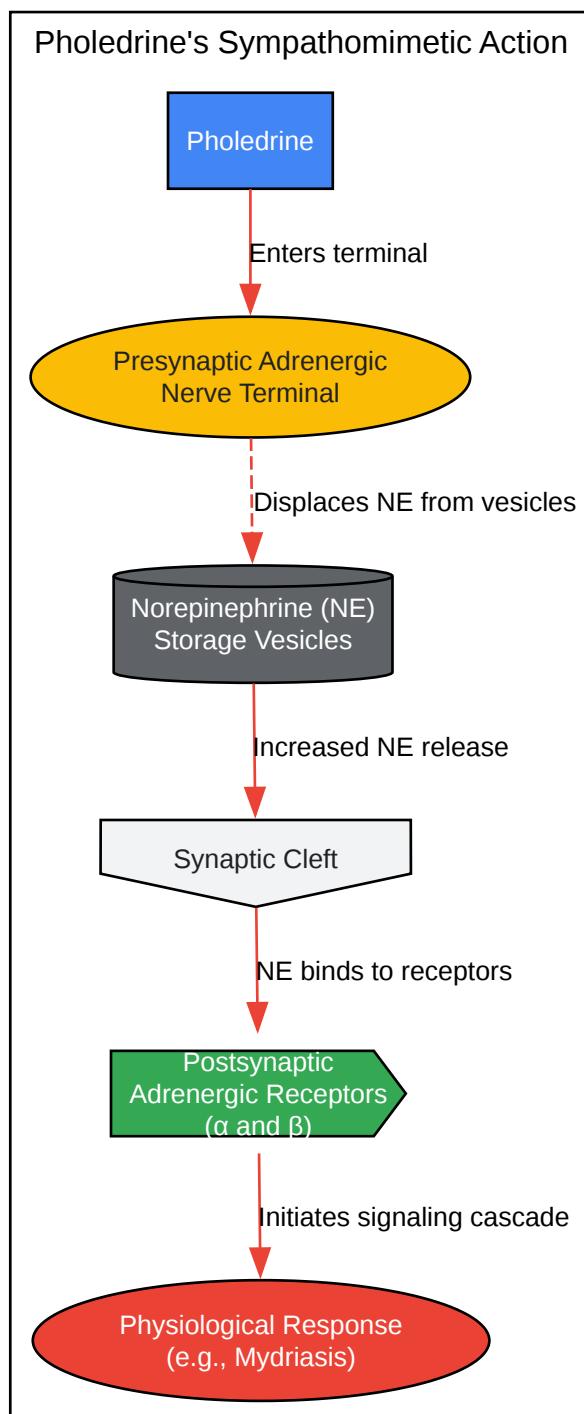
Methodology:

- System Setup: An HPLC system equipped with a reversed-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[10][14]
- Calibration: A series of standard compounds with known log P values are injected into the HPLC system.
- Retention Time Measurement: The retention time ($t_{R_}$) for each standard is recorded. The dead time ($t_{0_}$), which is the retention time of an unretained compound, is also determined. [10]
- Capacity Factor Calculation: The capacity factor (k) for each standard is calculated using the formula: $k = (t_{R_} - t_{0_}) / t_{0_}$.
- Standard Curve Generation: A linear regression analysis is performed by plotting the logarithm of the capacity factor ($\log k$) against the known log P values of the standards.[9] [14]
- Analysis of Test Compound: The test compound (**Pholedrine hydrochloride**) is injected into the same HPLC system under identical conditions to determine its retention time and calculate its $\log k$.
- Log P Determination: The log P of the test compound is then calculated from the linear regression equation of the standard curve.[9]

Mandatory Visualizations

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Caption: Experimental workflow for log P determination using the shake-flask method.



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Caption: Conceptual signaling pathway of Pholedrine's sympathomimetic action.

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